![molecular formula C17H16N2OS B2498439 4-(4-methoxynaphthalen-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine CAS No. 796067-62-4](/img/structure/B2498439.png)
4-(4-methoxynaphthalen-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine
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Description
The study of naphthyl-thiazole derivatives, like "4-(4-methoxynaphthalen-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine", involves examining their synthesis, molecular structure, and chemical properties. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, typically starting from methoxy-naphthalenyl or thiourea derivatives. For example, Ai et al. (2008) described the synthesis of a 4-(6-methoxynaphthalen-2-yl)thiazol-2-amine derivative through reactions involving bromo-naphthalenyl alkyl ketones and thiourea, achieving yields of 72.1% to 94.8% (Ai, 2008).
Molecular Structure Analysis
The molecular structure of naphthyl-thiazole compounds is typically confirmed using techniques like NMR, IR spectroscopy, and elemental analysis. The structure elucidates the position of the methoxy group on the naphthalene ring and the configuration of the thiazole moiety, essential for understanding the compound's reactivity and biological activity.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including interactions with other organic molecules to form complex structures with potential biological activities. For instance, derivatives have been synthesized to evaluate their anticancer activities, demonstrating the versatility and reactivity of the naphthyl-thiazole backbone in medicinal chemistry applications (Yakantham, Sreenivasulu, Raju, 2019).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for the compound's application in drug formulation and delivery. These properties are determined through experimental characterization and influence the compound's pharmacokinetic profile.
Chemical Properties Analysis
Chemical properties, such as reactivity towards other chemical entities, stability under various conditions, and the ability to undergo specific reactions, define the compound's utility in synthetic chemistry and drug design. The presence of a methoxy group and the thiazole ring in the compound's structure contributes to its unique chemical behavior, potentially affecting its biological activity.
References:
Scientific Research Applications
Synthesis and Characterization
- Thiazol-2-amine derivatives, like 4-(4-methoxynaphthalen-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine, are often synthesized and characterized for their structural properties using methods like 1H NMR, IR, and elemental analysis. The synthesis of related thiazol-2-amine compounds involves various chemical reactions and yields products with distinct molecular structures, which are meticulously analyzed to determine their composition and potential applicability in various fields (Ai, 2008).
Biological Activities
- Thiazole derivatives have attracted interest due to their biological activities. They are synthesized and examined for their potential as bioactive agents. For example, specific thiazoles derivatives have shown moderate anti-tuberculosis activities and excellent antibacterial properties. The synthesis process typically involves multiple steps, including acid hydrolysis and condensation reactions, and the structures of these compounds are characterized by various spectroscopic methods (Prasad & Nayak, 2016). Similarly, certain 4-methoxy-N, N-dimethylpyrimidin-derivatives, structurally related to the 4-(4-methoxynaphthalen-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine, demonstrate antifungal effects against Aspergillus terreus and Aspergillus niger, indicating their potential development as antifungal agents (Jafar et al., 2017).
Anticancer Properties
- Certain thiazol-4-amine derivatives exhibit anticancer activities. A series of these compounds have been synthesized and tested against various human cancer cell lines, showing good to moderate activity. This suggests their potential role in cancer treatment, although the exact mechanisms of action and efficacy require further investigation (Yakantham et al., 2019).
properties
IUPAC Name |
4-(4-methoxynaphthalen-1-yl)-N-prop-2-enyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-3-10-18-17-19-15(11-21-17)13-8-9-16(20-2)14-7-5-4-6-12(13)14/h3-9,11H,1,10H2,2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLLVIPUGPNHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxynaphthalen-1-yl)-N-(prop-2-en-1-yl)-1,3-thiazol-2-amine |
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